Cinnarizine is a synthetic piperazine derivative belonging to the class of calcium channel blockers. [, ] Its primary role in scientific research is as a pharmacological tool for investigating calcium-dependent processes, particularly in relation to smooth muscle contraction and neurotransmission. [, ] Cinnarizine has garnered significant interest in scientific research due to its diverse pharmacological activities, including its effects on vascular tone, neuronal excitability, and inflammatory responses. [, , ]
Cinnarizine is derived from piperazine and is classified under the category of antihistamines. It is often used in the treatment of conditions such as nausea, vomiting, and vertigo associated with motion sickness. The compound is also noted for its ability to improve blood circulation by dilating peripheral blood vessels.
Cinnarizine can be synthesized through various methods, including multi-step processes that involve the reaction of piperazine with benzhydryl chloride, followed by N-alkylation with cinnamyl bromide or chloride. A notable method includes a continuous-flow multistep synthesis that generates cinnarizine from bulk alcohols. This process typically involves four main steps:
This method ensures high yields (up to 94%) and allows for efficient production due to the continuous-flow nature of the synthesis .
Cinnarizine has the molecular formula and a molar mass of approximately 384.52 g/mol. The compound features a complex structure characterized by a diphenylmethyl group attached to a piperazine ring, which is further substituted with a cinnamyl group.
The structural representation can be summarized as follows:
Cinnarizine undergoes various chemical reactions, primarily involving nucleophilic substitutions due to the presence of reactive halogen atoms in its synthetic precursors. Key reactions include:
These reactions are typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure yield and purity .
Cinnarizine's mechanism of action primarily involves blocking calcium channels, which inhibits calcium influx into cells. This action leads to:
The pharmacological profile indicates that it effectively reduces vestibular stimulation effects, making it beneficial for patients suffering from motion sickness or vertigo .
These properties are essential for determining appropriate formulation strategies in pharmaceutical applications .
Cinnarizine has several applications in medicine, including:
Additionally, research continues into its potential applications beyond traditional uses, including studies on its effects on migraine management and other neurological conditions .
Cinnarizine demonstrates selective calcium antagonism primarily targeting voltage-gated and receptor-operated calcium channels. This activity forms the cornerstone of its therapeutic effects in vestibular disorders and circulatory improvement.
Cinnarizine exhibits differential blockade of voltage-gated calcium channels, with particular affinity for L-type (long-lasting) and T-type (transient) channels in vascular smooth muscle and vestibular hair cells. Unlike classical vasodilators, cinnarizine functions as a selective anti-vasoconstrictor by inhibiting calcium influx specifically triggered by vasoconstrictive stimuli while preserving basal myogenic tone [1]. This selective inhibition normalizes endolymph flow in the inner ear's stria vascularis and reduces pathological vasoconstriction in cerebral microcirculation [1] [5]. At the cellular level, cinnarizine (0.05–3 µM) modulates vestibular hair cell function by inhibiting pressure-dependent K⁺ currents, leading to membrane depolarization and subsequent enhancement of voltage-dependent calcium currents [1].
Table 1: Calcium Channel Modulation by Cinnarizine
Channel Type | Therapeutic Consequence | Concentration Range | Target Tissues |
---|---|---|---|
L-type (Cav1.x) | Vascular smooth muscle relaxation | 0.5-5 µM | Cerebral vasculature |
T-type (Cav3.x) | Reduced vestibular hair cell excitability | 0.05-3 µM | Inner ear labyrinth |
Receptor-operated | Suppression of vasoconstrictor responses | Not documented | Peripheral vasculature |
Beyond voltage-gated channels, cinnarizine effectively suppresses receptor-operated calcium entry (ROCE) triggered by vasoconstrictive agonists. This mechanism involves interference with calcium translocation through phospholipase C-dependent pathways and store-operated calcium entry (SOCE) mechanisms [1] [2]. The compound selectively inhibits calcium influx stimulated by vasoconstrictors like noradrenaline and serotonin without affecting basal calcium homeostasis, explaining its anti-vasoconstrictive profile without causing reflex tachycardia [1]. This pharmacological distinction positions cinnarizine uniquely among calcium-modifying drugs, allowing it to normalize pathological vasoconstriction while maintaining physiological vascular tone.
Cinnarizine's chemical structure derives from early antihistamine research, and its H1 receptor antagonism contributes significantly to its anti-vertigo and anti-emetic effects.
As a competitive histamine antagonist, cinnarizine binds reversibly to H1 receptors, preventing histamine-induced vasodilation, capillary permeability, and sensory nerve activation in vestibular structures [2] [6]. This action is particularly relevant in conditions like Ménière's disease, where histamine-mediated microvascular permeability contributes to endolymphatic hydrops. By blocking H1 receptors in the inner ear's stria vascularis, cinnarizine reduces endolymph production and stabilizes the blood-labyrinth barrier [1] [5]. The antihistaminic effect also extends to the chemoreceptor trigger zone, where it suppresses nausea and vomiting associated with vestibular disturbances [6].
Despite its classification as a first-generation antihistamine, cinnarizine demonstrates preferential peripheral activity with limited central nervous system penetration compared to other H1 antagonists [5] [6]. This selectivity profile results from its physicochemical properties (high lipophilicity balanced by P-glycoprotein efflux) and explains its lower incidence of sedation compared to centrally penetrant antihistamines. However, at therapeutic doses, sufficient concentrations are achieved in vestibular nuclei and vomiting centers to exert central anti-vertigo effects [3]. The compound's dual peripheral and central histamine blockade creates a comprehensive approach to vestibular symptom management, addressing both labyrinthine dysfunction and central processing imbalances.
Cinnarizine's interaction with dopaminergic pathways represents a therapeutic double-edged sword, contributing to both its anti-emetic efficacy and neurological side effect potential.
Cinnarizine functions as a potent dopamine D2 receptor antagonist within the striatum, with significant implications for basal ganglia function [5]. This antagonism reduces dopaminergic neurotransmission in the chemoreceptor trigger zone, providing anti-emetic benefits during vestibular crises [2]. However, striatal D2 blockade disrupts the delicate balance between direct and indirect basal ganglia pathways, potentially leading to extrapyramidal symptoms through increased inhibitory output from the striatum to the globus pallidus and substantia nigra [5]. Chronic administration leads to compensatory dopaminergic hypersensitivity and alterations in receptor density, creating a vulnerability to movement disorders even after discontinuation [5].
Cinnarizine's pharmacological profile extends to significant interactions with cholinergic and serotonergic systems, contributing to its multimodal anti-vertigo effects.
Cinnarizine demonstrates non-selective antagonism at muscarinic acetylcholine receptors (mAChRs), particularly the M1-M4 subtypes [2] [7]. This anticholinergic activity contributes to its anti-emetic properties by inhibiting vestibular signal transmission to the vomiting center and reducing gastric motility [6]. Within the vestibular nuclei, mAChR blockade modulates velocity storage mechanisms that influence nystagmus duration and slow-phase velocity [1]. Clinical studies demonstrate cinnarizine significantly reduces the amplitude, duration, and speed of the slow phase of post-rotational and caloric-induced nystagmus (p < 0.05), effects partially attributable to its anticholinergic properties [1]. The muscarinic blockade also contributes to side effects like dry mouth, but at therapeutic doses for vertigo, these effects are less pronounced than with dedicated anticholinergic agents.
Emerging evidence suggests cinnarizine influences serotonergic neurotransmission through inhibition of serotonin transporters (SERT) [1]. By blocking serotonin reuptake, cinnarizine increases extracellular serotonin concentrations in the brainstem, particularly within vestibular nuclei and vomiting centers. This serotonergic enhancement may potentiate its anti-vertigo effects through several mechanisms: modulation of vestibular compensation processes, suppression of neurotransmitter release from vestibular hair cells via 5-HT₁ₐ autoreceptor activation, and direct inhibition of vomiting center activity [1]. The serotonergic activity likely complements its antihistaminic and antidopaminergic effects, creating a broad-spectrum stabilization of neural circuits involved in motion sickness and vertigo perception.
Table 2: Receptor Binding Profile of Cinnarizine
Receptor System | Primary Interaction | Functional Consequence | Affinity Range |
---|---|---|---|
Histamine H1 | Competitive antagonism | Reduced microvascular permeability, anti-vertigo | High affinity (nM range) |
Dopamine D2 | Non-competitive antagonism | Anti-emesis, movement disorders | Moderate affinity |
Muscarinic ACh | Non-selective antagonism | Nystagmus reduction, anti-emesis | Moderate affinity |
Serotonin Transporter | Inhibition | Enhanced serotonergic tone | Moderate affinity |
Voltage-gated Ca²⁺ | Pore blockade | Vasodilation, vestibular hair cell stabilization | Variable by channel type |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7